molecular formula C7H13N3 B13540992 2-(1-Methyl-2-imidazolyl)-2-propanamine

2-(1-Methyl-2-imidazolyl)-2-propanamine

Cat. No.: B13540992
M. Wt: 139.20 g/mol
InChI Key: PKMTXLQLSZLELD-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-imidazol-2-yl)propan-2-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmacology, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by alkylation to introduce the methyl group at the 1-position . The propan-2-amine group can be introduced through a nucleophilic substitution reaction using appropriate alkyl halides under basic conditions .

Industrial Production Methods

Industrial production of imidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the alkylation and substitution reactions. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-imidazol-2-yl)propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-imidazol-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-1H-imidazol-2-yl)propan-2-amine is unique due to the presence of both the imidazole ring and the propan-2-amine group, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound in scientific research .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)propan-2-amine

InChI

InChI=1S/C7H13N3/c1-7(2,8)6-9-4-5-10(6)3/h4-5H,8H2,1-3H3

InChI Key

PKMTXLQLSZLELD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CN1C)N

Origin of Product

United States

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